6-Nitro-2,3-dihydrobenzofuran-5-amine

CYP inhibition Drug metabolism Enzyme assay

6-Nitro-2,3-dihydrobenzofuran-5-amine (CAS 84594-78-5) is a regiospecifically defined heterocyclic building block with orthogonal nitro (–NO₂) and primary amine (–NH₂) handles at the 6- and 5-positions. This 1,3,4-trisubstitution pattern enables chemoselective transformations (e.g., Sandmeyer iodination) while avoiding oxidative degradation observed with direct nitration of unprotected 5-amino analogs. It serves as a validated CYP1A2 reference inhibitor for drug–drug interaction assays and as an authenticated reference standard for Anaprazole Impurity 5 in pharmaceutical quality control. Procuring this exact regioisomer—not its positional isomer—ensures a defined synthetic route and supports regulatory analytical compliance.

Molecular Formula C8H8N2O3
Molecular Weight 180.163
CAS No. 84594-78-5
Cat. No. B2428623
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Nitro-2,3-dihydrobenzofuran-5-amine
CAS84594-78-5
Molecular FormulaC8H8N2O3
Molecular Weight180.163
Structural Identifiers
SMILESC1COC2=CC(=C(C=C21)N)[N+](=O)[O-]
InChIInChI=1S/C8H8N2O3/c9-6-3-5-1-2-13-8(5)4-7(6)10(11)12/h3-4H,1-2,9H2
InChIKeyBTYCNIIIWYDUOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





6-Nitro-2,3-dihydrobenzofuran-5-amine (CAS 84594-78-5) for R&D and Chemical Procurement: A Buyer‘s Baseline


6-Nitro-2,3-dihydrobenzofuran-5-amine (CAS 84594-78-5) is a bifunctional heterocyclic building block belonging to the 2,3-dihydrobenzofuran class. It contains both a primary aromatic amine at the 5-position and a nitro group at the 6-position, a substitution pattern that enables distinct downstream chemical reactivity. The compound is a solid with a reported melting point of 148–149 °C (from water) and a predicted boiling point of 370.5 ± 42.0 °C at 760 mmHg . Commercial sources routinely offer this compound at purities of 95–98%, with batch-specific analytical data (HPLC, NMR) available for procurement qualification .

Why Generic Substitution Fails: Critical Positional and Functional Group Differences in 6-Nitro-2,3-dihydrobenzofuran-5-amine


In the procurement of 2,3-dihydrobenzofuran building blocks, substitution without careful evaluation of positional isomerism is not viable. The target compound 6-nitro-2,3-dihydrobenzofuran-5-amine possesses a specific 1,3,4-trisubstituted benzene pattern (amino at position 5, nitro at position 6) that is structurally distinct from its 5-nitro-6-amino positional isomer and from analogs lacking the dihydro moiety . Direct nitration of 5-amino-2,3-dihydrobenzofuran is not a practical alternative, as it typically leads to oxidative degradation (tar formation) or uncontrolled polynitration, whereas the target compound is accessed via regioselective nitration of a protected 2,3-dihydrobenzofuran scaffold . This functional orthogonality—the presence of both a reducible nitro group and a diazotizable amine—affords a unique chemical handle set that mono-functional analogs cannot replicate, making generic substitution a high-risk proposition in multi-step synthetic sequences.

Product-Specific Quantitative Evidence Guide: Differentiating 6-Nitro-2,3-dihydrobenzofuran-5-amine (84594-78-5) from Analogs


CYP1A2 Inhibition Profile Relative to 5-Amino-2,3-dihydrobenzofuran

The target compound demonstrates measurable inhibition of cytochrome P450 1A2 (CYP1A2), a key hepatic drug-metabolizing enzyme. In recombinant enzyme assays, 6-nitro-2,3-dihydrobenzofuran-5-amine exhibits dose-dependent CYP1A2 inhibition . In contrast, the non-nitrated analog 5-amino-2,3-dihydrobenzofuran (CAS 42933-43-7) lacks the electron-withdrawing nitro group and does not exhibit comparable CYP1A2 inhibitory activity under the same assay conditions. This differential activity profile is relevant for researchers studying drug-drug interaction liabilities or employing this scaffold in medicinal chemistry optimization .

CYP inhibition Drug metabolism Enzyme assay

Regioselective Synthetic Accessibility: Nitration Outcome vs. 5-Nitro-2,3-dihydrobenzofuran-6-amine

The target compound‘s 6-nitro-5-amino substitution pattern is achieved via a specific synthetic sequence: nitration of a protected 2,3-dihydrobenzofuran scaffold followed by amination, which yields exclusively the 6-nitro-5-amino product . Direct nitration of 5-amino-2,3-dihydrobenzofuran is not a viable alternative, as it results in oxidation (tar formation) or uncontrolled polynitration . In contrast, the positional isomer 5-nitro-2,3-dihydrobenzofuran-6-amine is produced via a different route with distinct regiochemical control. The target compound therefore offers a well-characterized, reproducible synthetic entry point to orthogonally functionalized dihydrobenzofurans, whereas analogs may require divergent, lower-yielding or less selective routes.

Regioselective nitration Synthetic chemistry Building block

Commercial Purity Benchmarking: 97% Standard vs. Lower-Grade Alternatives

Reputable suppliers, including Sigma-Aldrich, offer 6-nitro-2,3-dihydrobenzofuran-5-amine with a standard purity specification of 97% . This benchmark exceeds the 95% minimum purity commonly listed by other vendors for this compound class . For research and development applications requiring reproducible reaction outcomes—particularly in medicinal chemistry where impurities can confound biological assay results—the higher purity grade reduces the need for in-house re-purification and ensures batch-to-batch consistency.

Chemical purity Quality control Procurement

Structural Confirmation: 1H NMR and 13C NMR Data for Identity Verification

The compound exhibits diagnostic 1H and 13C NMR signals that unequivocally confirm the 6-nitro-5-amino regioisomer. Key 1H NMR resonances include a singlet at δ 7.44 (H-7), a triplet at δ 6.68 (J=1.2 Hz, H-4), and a broad singlet at δ 5.92 (NH2). The 13C NMR spectrum shows signals at δ 151.8, 140.8, 139.0, 131.2, 114.4, 103.4, 71.2, and 30.0 . In contrast, the positional isomer 5-nitro-2,3-dihydrobenzofuran-6-amine would be expected to exhibit a distinct aromatic proton splitting pattern and different chemical shift assignments. These reference spectra serve as a practical tool for incoming quality control and for confirming compound identity upon receipt, thereby mitigating the risk of mis-identified material in the laboratory.

NMR spectroscopy Structural elucidation Quality assurance

Bifunctional Reactivity Profile: Orthogonal Functional Group Handles vs. Mono-Functional Analogs

The target compound uniquely integrates both a primary aromatic amine and a nitro group on the dihydrobenzofuran core, creating orthogonal synthetic handles. The amine can be diazotized for subsequent coupling or substitution, while the nitro group can be selectively reduced to a second amine or retained as an electron-withdrawing moiety [1] . In contrast, common in-class analogs such as 2,3-dihydrobenzofuran-5-amine (CAS 42933-43-7) possess only the amine functionality, limiting downstream diversification to a single vector. This bifunctional capability is directly evidenced by patent literature describing the use of 6-nitro-2,3-dihydrobenzofuran-5-amine as a key intermediate in the synthesis of tricyclic pharmaceutical scaffolds, including Anaprazole .

Chemical reactivity Orthogonal functional groups Synthetic diversification

Best Research and Industrial Application Scenarios for 6-Nitro-2,3-dihydrobenzofuran-5-amine (84594-78-5)


Medicinal Chemistry: CYP1A2-Focused Lead Optimization and DDI Assessment

The compound’s documented CYP1A2 inhibitory activity makes it a relevant tool compound for drug metabolism studies. Research groups evaluating the drug-drug interaction (DDI) potential of novel chemical entities can employ 6-nitro-2,3-dihydrobenzofuran-5-amine as a reference inhibitor in recombinant CYP1A2 assays or in human liver microsome incubations . Additionally, medicinal chemists exploring benzofuran-based kinase inhibitors or GPCR modulators may utilize this scaffold’s CYP1A2 liability as a starting point for structure-based optimization to reduce metabolic clearance or to deliberately target CYP1A2-mediated prodrug activation.

Organic Synthesis: Strategic Building Block for Orthogonal Diversification

In multi-step organic synthesis, 6-nitro-2,3-dihydrobenzofuran-5-amine provides two orthogonal functional handles: a diazotizable amine and a reducible nitro group. This enables chemoselective transformations—for example, diazotization and Sandmeyer-type iodination at the 5-position while preserving the 6-nitro group for subsequent reduction or nucleophilic aromatic substitution . Such orthogonal reactivity is particularly valuable in the construction of complex heterocyclic frameworks and in the preparation of tricyclic pharmaceutical intermediates . Procurement of this specific regioisomer ensures access to a defined synthetic route, avoiding the oxidative degradation and over-nitration pitfalls associated with direct nitration of unprotected 5-amino analogs .

Quality Control and Reference Standard: Impurity Profiling for Anaprazole API

6-Nitro-2,3-dihydrobenzofuran-5-amine is listed as a known impurity (Anaprazole Impurity 5) in the manufacturing process of the proton pump inhibitor Anaprazole . Analytical chemistry and pharmaceutical quality control (QC) laboratories require authentic reference standards of this compound for HPLC method development, impurity identification, and batch-release testing of Anaprazole active pharmaceutical ingredient (API). Procuring this compound with certified purity and accompanying analytical data (HPLC, NMR) directly supports regulatory compliance and ensures accurate quantification of impurity levels in pharmaceutical manufacturing.

Chemical Biology: Nitroreductase-Dependent Prodrug Activation Research

The presence of an aromatic nitro group on the dihydrobenzofuran scaffold makes this compound a candidate for investigations into nitroreductase-dependent prodrug activation, a strategy employed in gene-directed enzyme prodrug therapy (GDEPT) and in studies of hypoxia-selective cytotoxins . In these systems, the nitro group serves as a trigger that is selectively reduced by bacterial or mammalian nitroreductases under hypoxic conditions, liberating a cytotoxic amine or generating reactive intermediates. The compound’s bifunctional nature (nitro + amine) provides a straightforward handle for further conjugation to targeting moieties or fluorophores, facilitating the development of theranostic probes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Nitro-2,3-dihydrobenzofuran-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.